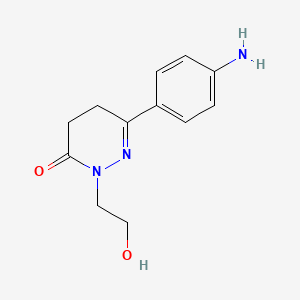
3(2H)-Pyridazinone, 6-(4-aminophenyl)-4,5-dihydro-2-(2-hydroxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Pyridazinone, 6-(4-aminophenyl)-4,5-dihydro-2-(2-hydroxyethyl)- is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazinone core with various substituents, including an aminophenyl group, a hydroxyethyl group, and a dihydro moiety. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 6-(4-aminophenyl)-4,5-dihydro-2-(2-hydroxyethyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of hydrazine derivatives with diketones or ketoesters, followed by cyclization and functional group modifications. The reaction conditions often involve the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis is crucial for its application in various fields, including pharmaceuticals and agrochemicals.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 6-(4-aminophenyl)-4,5-dihydro-2-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic reagents like nitric acid, halogens, and sulfuric acid are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields aldehydes or ketones, while reduction of nitro groups results in amines. Substitution reactions on the aromatic ring produce various substituted derivatives with potential biological activities.
Scientific Research Applications
3(2H)-Pyridazinone, 6-(4-aminophenyl)-4,5-dihydro-2-(2-hydroxyethyl)- has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, such as cancer, bacterial infections, and inflammatory disorders.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 6-(4-aminophenyl)-4,5-dihydro-2-(2-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes, modulate receptor activities, or interfere with cellular signaling pathways. For example, its anticancer activity could be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A parent compound with a similar core structure but lacking the specific substituents.
Pyrimidine: Another heterocyclic compound with a similar nitrogen-containing ring but different substitution patterns.
Pyrazine: A six-membered ring with two nitrogen atoms, similar to pyridazine but with different chemical properties.
Uniqueness
3(2H)-Pyridazinone, 6-(4-aminophenyl)-4,5-dihydro-2-(2-hydroxyethyl)- is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the aminophenyl and hydroxyethyl groups enhances its potential as a versatile intermediate in organic synthesis and its applicability in various therapeutic and industrial contexts.
Properties
CAS No. |
827303-71-9 |
|---|---|
Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
6-(4-aminophenyl)-2-(2-hydroxyethyl)-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C12H15N3O2/c13-10-3-1-9(2-4-10)11-5-6-12(17)15(14-11)7-8-16/h1-4,16H,5-8,13H2 |
InChI Key |
HZTPDCBGGIPVMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(N=C1C2=CC=C(C=C2)N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















